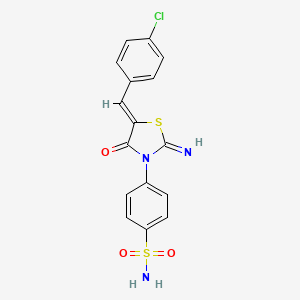

(Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S2/c17-11-3-1-10(2-4-11)9-14-15(21)20(16(18)24-14)12-5-7-13(8-6-12)25(19,22)23/h1-9,18H,(H2,19,22,23)/b14-9-,18-16? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYKHDCBDNDUFO-PHUAOCSASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide typically involves the following steps:

Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a suitable amine with a carbonyl compound, such as a ketone or aldehyde, in the presence of a catalyst.

Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced through a condensation reaction between 4-chlorobenzaldehyde and the thiazolidinone intermediate.

Attachment of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Oxidized derivatives with altered electronic and steric properties.

Reduction: Amino derivatives with potential changes in biological activity.

Substitution: Substituted compounds with diverse functional groups.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research:

1. Antimicrobial Activity

Research indicates that thiazolidine derivatives, including (Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide, possess significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against various strains .

2. Enzyme Inhibition

The compound has demonstrated enzyme inhibition capabilities, particularly against carbonic anhydrase isoenzymes. Inhibitors like this compound have been reported to exhibit high potency in inhibiting these enzymes, which are crucial for physiological processes such as CO2 transport in blood . The IC50 values for these compounds indicate their potential as therapeutic agents in conditions where carbonic anhydrase activity is implicated.

3. Antiproliferative Effects

In vitro studies have shown that this compound can exhibit significant antiproliferative effects against cancer cell lines. For example, modifications in the substituents on the thiazolidine core have been linked to enhanced activity compared to standard chemotherapeutic agents like cisplatin . The structure-activity relationship (SAR) studies suggest that substituents such as chloro and methoxy groups can significantly influence the potency of these compounds against cancer cells.

Case Studies

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of (Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinediones: Compounds with a similar thiazolidinone ring structure but different substituents.

Sulfonamides: Compounds containing the benzenesulfonamide moiety with varying functional groups.

Uniqueness

(Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorobenzylidene group enhances its reactivity and potential biological activity, distinguishing it from other thiazolidinones and sulfonamides.

Biological Activity

(Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide is a synthetic compound belonging to the thiazolidinone class, characterized by a unique combination of a thiazolidinone ring, a chlorobenzylidene group, and a benzenesulfonamide moiety. This compound has attracted significant attention due to its potential biological activities, particularly in anti-inflammatory and enzyme inhibition contexts.

Synthesis and Chemical Structure

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazolidinone Ring : This is achieved through the reaction of an amine with a carbonyl compound (ketone or aldehyde) in the presence of a catalyst.

- Introduction of the Chlorobenzylidene Group : This is done via a condensation reaction between 4-chlorobenzaldehyde and the thiazolidinone intermediate.

- Attachment of the Benzenesulfonamide Moiety : The final step involves reacting the intermediate with benzenesulfonyl chloride.

The resulting structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzenesulfonamide |

| Molecular Formula | C16H12ClN3O3S2 |

| CAS Number | 871496-89-8 |

Anti-inflammatory Properties

Research has demonstrated that thiazolidinone derivatives, including this compound, exhibit significant anti-inflammatory activity. A study focused on evaluating cyclooxygenase (COX) inhibitory activity found that compounds similar to this compound were effective against COX-1 and COX-2 enzymes, which are critical in mediating inflammatory responses .

Case Study : In vivo studies using the carrageenan-induced rat paw edema model showed that these derivatives significantly reduced inflammation, indicating their potential as therapeutic agents for inflammatory diseases.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on human carbonic anhydrases (hCAs), particularly hCA II and IX. Molecular docking studies revealed that this compound binds effectively to the active site of hCA IX, forming critical interactions with active site residues. The fragment of thiazolidinone was noted to play an essential role in this binding process .

Table: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC50 Value (µM) | Binding Mode |

|---|---|---|---|

| This compound | hCA II | 0.25 | Competitive |

| This compound | hCA IX | 0.30 | Competitive |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : By binding to specific enzymes like COX and hCAs, it disrupts metabolic pathways that contribute to inflammation and other physiological processes.

- Signal Transduction Modulation : The compound may interact with cellular receptors, influencing various signaling pathways that regulate cell function and response to stimuli.

Q & A

Q. What are the standard synthetic routes for (Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between a thiazolidinone precursor and a substituted benzaldehyde under basic conditions. For example, analogous compounds are synthesized by refluxing 3-(4-substituted-phenyl)-2-thioxothiazolidin-4-one with 4-chlorobenzaldehyde in ethanol or methanol, using sodium hydroxide or piperidine as a base . Key parameters for optimization include solvent polarity (e.g., ethanol vs. methanol), reaction time (3–8 hours), and base strength. Monitoring reaction progress via TLC and purification via column chromatography (e.g., dichloromethane-methanol gradients) are critical for yield improvement .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the Z-configuration of the benzylidene group and the imino-thiazolidinone core. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to validate the molecular formula . High-resolution crystallography using SHELXL (for single-crystal X-ray diffraction) can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational tools like Multiwfn and ORTEP-3 enhance understanding of electronic properties and molecular interactions?

Multiwfn enables detailed wavefunction analysis, including electron localization function (ELF) and electrostatic potential (ESP) mapping, to predict reactive sites (e.g., nucleophilic sulfonamide group vs. electrophilic thiazolidinone ring) . ORTEP-3 visualizes crystallographic data, aiding in the interpretation of bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding in crystal packing) . These tools are critical for correlating electronic structure with bioactivity (e.g., antimicrobial potency) .

Q. What strategies resolve contradictions in reported bioactivity data for thiazolidinone derivatives?

Discrepancies in biological activity (e.g., antibacterial IC₅₀ values) may arise from variations in assay conditions (e.g., bacterial strain specificity) or impurities in synthesized batches. Rigorous purity validation (HPLC ≥95%) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are essential. Molecular docking studies (e.g., targeting bacterial enoyl-ACP reductase) can validate mechanistic hypotheses and explain structure-activity relationships (SAR) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological profiles?

Systematic substitution at the benzylidene (e.g., electron-withdrawing groups like -Cl) and sulfonamide moieties (e.g., N-alkylation) modulates lipophilicity and target binding. For example, introducing a 4-chloro group enhances membrane permeability, while bulky substituents on the sulfonamide may reduce off-target interactions. Biological screening against kinase or protease panels, combined with ADMET prediction tools, prioritizes candidates for preclinical testing .

Methodological Tables

| Computational Tool | Application | Output Metrics | Reference |

|---|---|---|---|

| Multiwfn | Electron density topology analysis | Bond critical points (BCPs) | |

| SHELXL | Crystallographic refinement | R-factor < 0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.